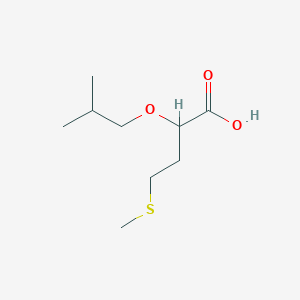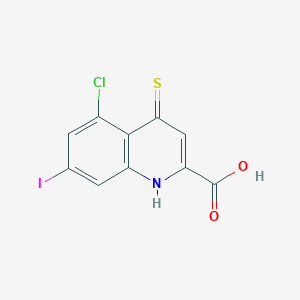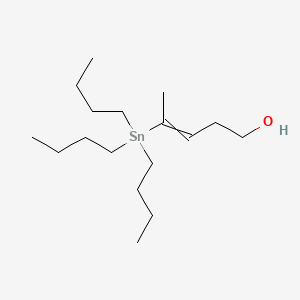
4-(Tributylstannyl)pent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tributylstannyl)pent-3-en-1-ol is an organotin compound with the molecular formula C17H36OSn. It is a derivative of pentenol, where a tributylstannyl group is attached to the fourth carbon of the pentenol chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of 3-penten-1-ol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)pent-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Tributylstannyl)pent-3-enal or 4-(Tributylstannyl)pent-3-enoic acid.
Reduction: Formation of 4-(Tributylstannyl)pentan-1-ol.
Substitution: Formation of 4-halopent-3-en-1-ol.
Scientific Research Applications
4-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group .
Comparison with Similar Compounds
Similar Compounds
4-(Tributylstannyl)-3-butyn-1-ol: Similar structure but with a triple bond instead of a double bond.
4-Methyl-1-tributylstannyl-oct-1-en-6-yn-3-ol: Contains additional methyl and triple bond groups.
3-Penten-1-ol, (E)-: Similar structure but without the tributylstannyl group .
Uniqueness
4-(Tributylstannyl)pent-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Properties
CAS No. |
651713-92-7 |
|---|---|
Molecular Formula |
C17H36OSn |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h3,6H,4-5H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
RZSCNWZAPDXDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


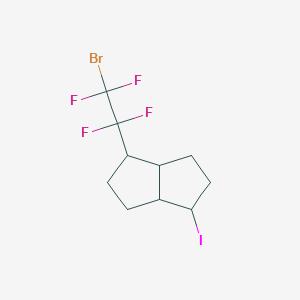
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
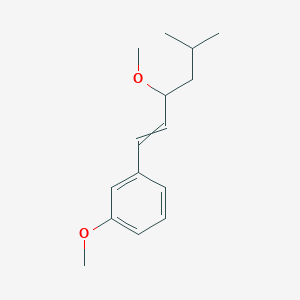
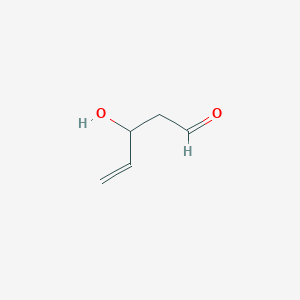
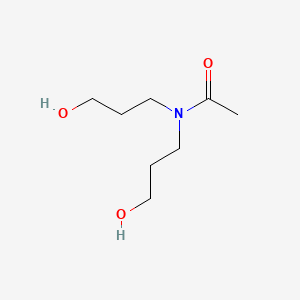
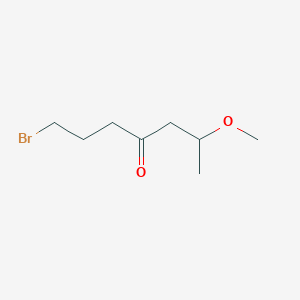
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
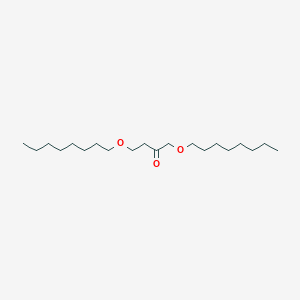
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
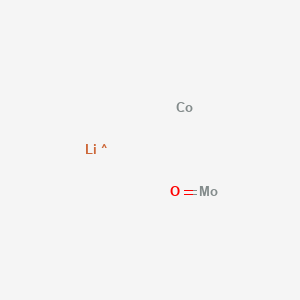
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
